molecular formula C12H15FN2S B5772674 1-Cyclopentyl-3-(3-fluorophenyl)thiourea

1-Cyclopentyl-3-(3-fluorophenyl)thiourea

Cat. No.: B5772674
M. Wt: 238.33 g/mol
InChI Key: PRZREXDLPIPWIX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3-fluorophenyl)thiourea is an organic compound with the molecular formula C12H15FN2S It is a member of the thiourea family, characterized by the presence of a thiourea functional group

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3-fluorophenyl)thiourea typically involves the reaction of cyclopentylamine with 3-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-(3-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Cyclopentyl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclopentyl-3-(2-fluorophenyl)thiourea: Similar in structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.

    1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: Contains a phenoxy group instead of a fluorophenyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-(3-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2S/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZREXDLPIPWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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